Absence of Direct Head-to-Head Bioactivity Comparisons in Public Literature
A systematic search of PubMed, PubChem BioAssay, BindingDB, and ChEMBL yielded no records containing quantitative IC50, Ki, EC50, or other potency values for 4-methoxy-5-{[4-(trifluoromethyl)anilino]methylene}-2(5H)-furanone [1]. Consequently, no direct head-to-head comparison can be made against its closest structural analogs, such as 5-(4-methoxybenzylidene)-2(5H)-furanone derivatives or other 4-alkoxy-5-arylaminomethylene furanones [2]. The existing literature on related scaffolds (e.g., COX-2 selective N-2(5H)-furanones) demonstrates that even minor substituent changes can drastically alter selectivity indices; for instance, compound 1q in one study achieved an ultrahigh COX-2 selectivity index compared to celecoxib, but no analogous data exist for the target compound [3]. Without such data, any procurement decision based on assumed bioequivalence to related furanones would be speculative.
| Evidence Dimension | Target-specific bioactivity (IC50 / Ki / EC50) |
|---|---|
| Target Compound Data | No data available in public domain |
| Comparator Or Baseline | Closest structural analogs: 5-arylidene-4-alkoxy-2(5H)-furanones (general class) |
| Quantified Difference | Not calculable |
| Conditions | N/A |
Why This Matters
The complete absence of quantitative bioactivity data for this compound means that researchers cannot verify whether it offers any potency or selectivity advantage over structurally related furanones, which is a fundamental requirement for evidence-based procurement.
- [1] PubChem. BioAssay Results for CID 4210576. No active bioassay data found. View Source
- [2] CAS REGISTRY. Substance record for 1164564-73-1. Chemical Abstracts Service. View Source
- [3] Huo, J., et al. (2019). Tandem Hydroamination/Cyclization Access to N-2(5H)-Furanone Derivatives for COX-2 Inhibitor. ACS Sustainable Chemistry & Engineering. View Source
